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Compound of Interest

Compound Name: Mmv-048

Cat. No.: B609195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MMV-048 (also known as MMV390048) is a promising antimalarial candidate belonging to the

aminopyridine class.[1] It exhibits potent activity against multiple life stages of the Plasmodium

parasite, including those resistant to current therapies.[2] The compound's novel mechanism of

action, the inhibition of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), makes it

a valuable tool for malaria research and a potential cornerstone for future therapeutic

strategies.[2]

This document provides detailed application notes and protocols for the synthesis and

purification of MMV-048, specifically focusing on a recently developed palladium-free synthetic

route.[3] This "bottom-up" approach offers a more cost-effective and sustainable alternative to

earlier methods that relied on expensive palladium catalysts.[3] The protocols are intended to

furnish researchers with the necessary information to produce high-purity MMV-048 for

laboratory and preclinical studies.

Data Summary
The following tables summarize the quantitative data for the palladium-free synthesis of MMV-
048, including yields and purity for each key intermediate and the final product.

Table 1: Synthesis of 5-bromo-2-(trifluoromethyl)pyridine (Intermediate 1)
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Step
Reactan
t

Reagent Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Purity
(%)

1

2,5-

dibromop

yridine

Me₃SiCF

₃, NaI,

CuI

NMP 100 24 78
>95 (by

NMR)

Table 2: Synthesis of 2-((5-bromopyridin-2-yl)methyl)acetonitrile (Intermediate 2)

Step
Reactan
t

Reagent Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Purity
(%)

2

5-bromo-

2-

(trifluoro

methyl)p

yridine

t-BuOK,

NCCH₂C

O₂t-Bu

THF 0 to rt 2 85
>95 (by

NMR)

3

Intermedi

ate from

Step 2

NaCl,

H₂O
DMSO 150 2 79

>95 (by

NMR)

Table 3: Synthesis of Vinamidinium Salt Intermediate 3

Step
Reactan
t

Reagent Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Purity
(%)

4

4-

(methyls

ulfonyl)p

henylacet

ic acid

POCl₃,

DMF

Acetonitri

le
0 to rt 16 95

>98 (by

NMR)

5

Intermedi

ate from

Step 4

HPF₆ H₂O rt 1 95
>98 (by

NMR)
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Table 4: Final Synthesis and Purification of MMV-048

Step
Reactan
ts

Reagent Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Purity
(%)

6

Intermedi

ate 2,

Intermedi

ate 3

t-BuOK THF rt 16 65
>98 (by

HPLC)

7
Crude

MMV-048
Silica Gel

DCM/Me

OH
rt -

>90

(recovery

)

>99 (by

HPLC)

Experimental Protocols
Synthesis of MMV-048 (Palladium-Free Route)
This protocol is adapted from the "bottom-up" synthesis described by Paymode et al.[3]

Step 1: Synthesis of 5-bromo-2-(trifluoromethyl)pyridine (Intermediate 1)

To a sealed tube, add 2,5-dibromopyridine (1.0 equiv), sodium iodide (2.0 equiv), and

copper(I) iodide (1.5 equiv).

Add N-methyl-2-pyrrolidone (NMP) to dissolve the reactants.

Add trifluoromethyltrimethylsilane (Me₃SiCF₃) (2.0 equiv) to the mixture.

Heat the reaction mixture to 100 °C and stir for 24 hours.

After cooling to room temperature, dilute the reaction with water and extract with ethyl

acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-2-

(trifluoromethyl)pyridine.
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Step 2 & 3: Synthesis of 2-((5-bromopyridin-2-yl)methyl)acetonitrile (Intermediate 2)

Dissolve 5-bromo-2-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF)

and cool to 0 °C.

Add potassium tert-butoxide (t-BuOK) (1.1 equiv) portion-wise, maintaining the temperature

at 0 °C.

Add tert-butyl cyanoacetate (1.1 equiv) dropwise.

Allow the reaction to warm to room temperature and stir for 2 hours.

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl

acetate.

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

To the crude intermediate, add dimethyl sulfoxide (DMSO), sodium chloride (1.2 equiv), and

water (2.0 equiv).

Heat the mixture to 150 °C for 2 hours.

Cool the reaction, dilute with water, and extract with ethyl acetate.

Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to

yield 2-((5-bromopyridin-2-yl)methyl)acetonitrile.

Step 4 & 5: Synthesis of Vinamidinium Salt (Intermediate 3)

To a solution of 4-(methylsulfonyl)phenylacetic acid (1.0 equiv) in acetonitrile, add

phosphorus oxychloride (POCl₃) (3.0 equiv) at 0 °C.

Add N,N-dimethylformamide (DMF) (4.0 equiv) dropwise.

Stir the reaction at room temperature for 16 hours.

Concentrate the mixture under reduced pressure.
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Dissolve the residue in water and add a saturated aqueous solution of hexafluorophosphoric

acid (HPF₆) (1.1 equiv).

Stir at room temperature for 1 hour, during which a precipitate will form.

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the

vinamidinium salt.

Step 6: Final Assembly of MMV-048

To a solution of 2-((5-bromopyridin-2-yl)methyl)acetonitrile (Intermediate 2) (1.0 equiv) in

anhydrous THF, add potassium tert-butoxide (t-BuOK) (2.2 equiv) at room temperature.

Stir the mixture for 30 minutes.

Add the vinamidinium salt (Intermediate 3) (1.0 equiv) and stir the reaction at room

temperature for 16 hours.

Quench the reaction with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield crude MMV-048.

Purification of MMV-048
Prepare a silica gel column with a suitable diameter and length for the amount of crude

product.

Equilibrate the column with a non-polar solvent system, such as 100% dichloromethane

(DCM).

Dissolve the crude MMV-048 in a minimal amount of DCM.

Load the dissolved sample onto the column.

Elute the column with a gradient of increasing polarity, for example, starting with 100% DCM

and gradually increasing the percentage of methanol (e.g., 0-5% methanol in DCM).
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Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC).

Combine the fractions containing the pure product and concentrate under reduced pressure

to obtain purified MMV-048 as a solid.

Visualizations
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Caption: Palladium-Free Synthesis Workflow for MMV-048.
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Caption: MMV-048 Mechanism of Action via PfPI4K Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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